molecular formula C10H11FO2 B13062809 2-(3-Ethylphenyl)-2-fluoroacetic acid

2-(3-Ethylphenyl)-2-fluoroacetic acid

Cat. No.: B13062809
M. Wt: 182.19 g/mol
InChI Key: CFBUILZUVFTGFV-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a fluorine atom and an ethyl group attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method is the fluorination of 3-ethylphenylacetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-ethylbenzaldehyde, while reduction could produce 3-ethylphenylethanol.

Scientific Research Applications

2-(3-Ethylphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Ethylphenyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethyl group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)-2-fluoroacetic acid
  • 2-(3-Propylphenyl)-2-fluoroacetic acid
  • 2-(3-Isopropylphenyl)-2-fluoroacetic acid

Uniqueness

2-(3-Ethylphenyl)-2-fluoroacetic acid is unique due to the specific combination of the ethyl group and fluorine atom, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(3-ethylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H11FO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

CFBUILZUVFTGFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C(=O)O)F

Origin of Product

United States

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